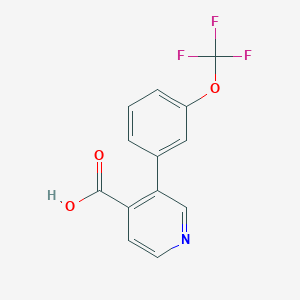

3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid

Descripción general

Descripción

3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid is a compound that contains an isonicotinic acid group and a trifluoromethoxyphenyl group . Isonicotinic acid is a derivative of pyridine with a carboxylic acid substituent at the 4-position . The trifluoromethoxy group can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms .

Aplicaciones Científicas De Investigación

Antibacterial Activity

- (Trifluoromethoxy)Phenylboronic Acids : A study by (Adamczyk-Woźniak et al., 2021) found that derivatives of (trifluoromethoxy)phenylboronic acids, similar in structure to 3-(3-(Trifluoromethoxy)phenyl)isonicotinic acid, exhibited antimicrobial properties against Escherichia coli and Bacillus cereus.

Semiconductor Materials

- Porphyrin Compounds with Isonicotinic Acid Moiety : Research by (Wang, Li, & Wang, 2021) showed that isonicotinic acid-containing porphyrin compounds could potentially function as semiconductor materials.

Solar Cell Performance

- Effect on Photovoltaic Performance : A study by (Bagheri & Dehghani, 2015) indicated that isonicotinate derivatives, similar to this compound, enhanced the energy conversion efficiency in dye-sensitized solar cells.

Liquid Crystals

- Synthesis and Thermal Stability of Liquid Crystals : Research by (Thaker & Patel, 2009) explored the synthesis of mesogenic homologous series containing isonicotinic acid, demonstrating their potential in creating stable liquid crystals.

Luminescent Properties

- Designing Luminescent Hybrid Materials : A study by (Wang & Yan, 2006) described the synthesis of luminescent hybrid materials using derivatives of isonicotinic acid, highlighting their potential in photonics.

Photocatalytic Degradation

- Efficient Degradation of Methylene Blue : Research by (Zulys, Adawiah, & Nasruddin, 2022) illustrated the use of isonicotinic acid in enhancing the photocatalytic degradation efficiency of methylene blue, suggesting environmental applications.

Antibacterial Derivatives

- Synthesis and Antibacterial Activity of Derivatives : A study by (Aragade et al., 2009) synthesized and evaluated 3-[3-(substituted phenyl)-1-isonicotinoyl-1H-pyrazol-5-yl]-2H-chromen-2-one derivatives for antibacterial activity, showcasing the broad utility of isonicotinic acid derivatives in medical research.

Safety and Hazards

Propiedades

IUPAC Name |

3-[3-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO3/c14-13(15,16)20-9-3-1-2-8(6-9)11-7-17-5-4-10(11)12(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCKSATZSQHIEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30688234 | |

| Record name | 3-[3-(Trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1258622-82-0 | |

| Record name | 3-[3-(Trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

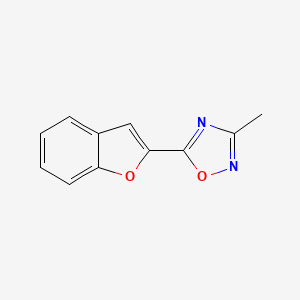

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-Difluoro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440566.png)

![{1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1440570.png)

![3-[5-(Methylcarbamoyl)pyridin-3-yl]prop-2-enoic acid](/img/structure/B1440572.png)